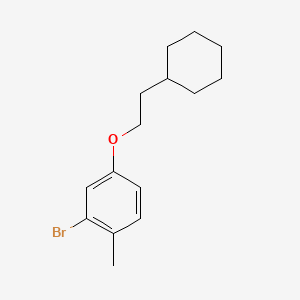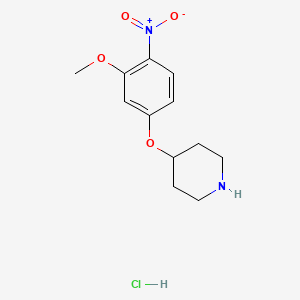
N-(3,3-Difluorocyclobutyl)-3-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-Difluorocyclobutyl)-3-iodobenzamide is a synthetic organic compound that has garnered attention in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Difluorocyclobutyl)-3-iodobenzamide typically involves the following steps:
Formation of 3,3-Difluorocyclobutylamine: This intermediate can be synthesized through the cyclopropanation of difluorocarbene with an appropriate alkene, followed by amination.
Iodination of Benzamide: The benzamide moiety is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, under controlled conditions.
Coupling Reaction: The final step involves coupling the 3,3-difluorocyclobutylamine with the iodinated benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the iodinated benzamide moiety, leading to the formation of iodinated benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives, depending on the reducing agent used.
Substitution: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products:
Oxidation: Iodinated benzoic acid derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted benzamide derivatives.
科学的研究の応用
N-(3,3-Difluorocyclobutyl)-3-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential as a biochemical probe to investigate protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3,3-Difluorocyclobutyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity, while the iodinated benzamide moiety can facilitate the formation of stable complexes with the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
3,3-Difluorocyclobutanol: A related compound with similar structural features but different functional groups.
Tert-butyl N-(3,3-difluorocyclobutyl)-N-formylcarbamate: Another compound with a difluorocyclobutyl group, used in different applications.
Uniqueness: N-(3,3-Difluorocyclobutyl)-3-iodobenzamide stands out due to its unique combination of a difluorocyclobutyl group and an iodinated benzamide moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research.
特性
IUPAC Name |
N-(3,3-difluorocyclobutyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2INO/c12-11(13)5-9(6-11)15-10(16)7-2-1-3-8(14)4-7/h1-4,9H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFMCXBSNJQVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














